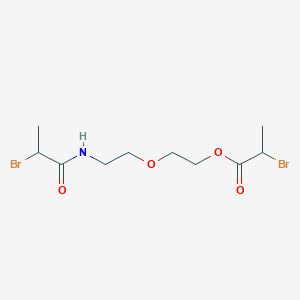
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is an organic compound that belongs to the class of brominated esters. This compound is characterized by the presence of bromine atoms, an ester group, and an amide linkage. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate typically involves multiple steps. One common method starts with the reaction of 2-bromopropanoic acid with ethanol to form ethyl 2-bromopropanoate. This intermediate is then reacted with 2-aminoethanol to form 2-(2-bromopropanamido)ethanol. Finally, this compound is esterified with 2-bromopropanoic acid to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, ethers, or thiols.
Hydrolysis: Products include 2-bromopropanoic acid and 2-aminoethanol.
Oxidation and Reduction: Products include brominated carboxylic acids or alcohols.
Scientific Research Applications
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The ester and amide groups also play a role in the compound’s reactivity, allowing for hydrolysis and other reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromopropanoate
- 2-Bromopropionic acid
- Methyl 2-bromopropanoate
- Ethyl 3-bromopropanoate
Uniqueness
2-(2-(2-Bromopropanamido)ethoxy)ethyl 2-bromopropanoate is unique due to its combination of bromine atoms, ester, and amide groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical reactions and applications. Its structure allows for multiple points of modification, which is advantageous in synthetic chemistry and drug development.
Properties
Molecular Formula |
C10H17Br2NO4 |
|---|---|
Molecular Weight |
375.05 g/mol |
IUPAC Name |
2-[2-(2-bromopropanoylamino)ethoxy]ethyl 2-bromopropanoate |
InChI |
InChI=1S/C10H17Br2NO4/c1-7(11)9(14)13-3-4-16-5-6-17-10(15)8(2)12/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
NERYVNDDBANEFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOCCOC(=O)C(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















